Avitinib

Vue d'ensemble

Description

Avitinib is a novel oral and potent third-generation tyrosine kinase inhibitor primarily used for treating non-small cell lung cancer. It selectively targets and inhibits the epidermal growth factor receptor, which is often mutated in various cancers .

Applications De Recherche Scientifique

Avitinib has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the inhibition of tyrosine kinases.

Biology: Investigated for its effects on cellular signaling pathways.

Medicine: Primarily used in the treatment of non-small cell lung cancer, and being explored for other cancers.

Industry: Utilized in the development of targeted cancer therapies

Mécanisme D'action

Target of Action

Avitinib, also known as AC0010 or AVB, is a novel oral and potent third-generation tyrosine kinase inhibitor . It primarily targets the Epidermal Growth Factor Receptor (EGFR) that harbors the T790 mutation . EGFR is a cell surface protein that binds to its specific ligands, leading to autophosphorylation and activation of the receptor . This activation triggers a series of downstream signaling pathways that regulate cell proliferation, survival, and differentiation . In addition, this compound also acts as a novel Bruton’s tyrosine kinase (BTK) inhibitor, which inhibits the phosphorylation of BTK and the PI3K/Akt signaling pathway .

Mode of Action

This compound selectively and irreversibly inhibits the EGFR T790M mutation . This inhibition prevents the autophosphorylation and activation of the receptor, thereby blocking the downstream signaling pathways that promote cell proliferation and survival . By inhibiting the EGFR T790M mutation, this compound can effectively suppress the growth of non-small cell lung cancer (NSCLC) cells that harbor this mutation .

Biochemical Pathways

This compound primarily affects the TGF-β1/Smad3 signaling pathway . TGF-β1 is a cytokine that plays a crucial role in cell proliferation, differentiation, and extracellular matrix production . The activation of the TGF-β1/Smad3 pathway leads to the overactivation of lung fibroblasts and the excessive production of the extracellular matrix, contributing to the progression of pulmonary fibrosis . By inhibiting this pathway, this compound can alleviate pulmonary fibrosis .

Pharmacokinetics

The pharmacokinetic details of this compound are limited. It is known that this compound is metabolized by the liver after oral administration through cytochrome (cyp) enzymes cyp2c19, cyp3a4, and cyp1a2 . The impact of these ADME properties on this compound’s bioavailability is yet to be fully understood.

Result of Action

This compound has been shown to significantly alleviate bleomycin-induced pulmonary fibrosis in mice . It achieves this by inhibiting myofibroblast activation, migration, and extracellular matrix production, primarily by inhibiting the TGF-β1/Smad3 signaling pathways . Additionally, this compound has been found to improve alveolar epithelial cell injury in A549 cells .

Action Environment

It is known that various triggers such as allergens, chemicals, radiation, and environmental particles can influence the etiology of pulmonary fibrosis Therefore, these factors might also affect the action and efficacy of this compound

Analyse Biochimique

Biochemical Properties

Avitinib has shown to irreversibly bind to the Epidermal Growth Factor Receptor (EGFR) by forming a covalent bond with Cys 797 in the ATP-binding pocket . It selectively inhibits EGFR L858R, EGFR T790M, and wild-type EGFR with IC50 values of 0.18 nM, 0.18 nM, and 7.68 nM respectively . Additionally, this compound is also a Bruton’s tyrosine kinase (BTK) inhibitor that induces apoptosis and inhibits phosphorylation of BTK .

Cellular Effects

In vitro and in vivo studies have shown that this compound significantly alleviates bleomycin-induced pulmonary fibrosis in mice . It inhibits myofibroblast activation, migration, and extracellular matrix (ECM) production in NIH-3T3 cells, mainly by inhibiting the TGF-β1/Smad3 signaling pathways . This compound also improves alveolar epithelial cell injury in A549 cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by irreversibly binding to EGFR, forming a covalent bond with Cys 797 in the ATP-binding pocket . This binding interaction inhibits the activation of EGFR, thereby inhibiting downstream signaling pathways . This compound also inhibits BTK, inducing apoptosis and inhibiting BTK phosphorylation .

Dosage Effects in Animal Models

In vivo experiments have verified that this compound significantly alleviates bleomycin-induced pulmonary fibrosis in mice .

Metabolic Pathways

This compound is involved in the EGFR signaling pathway . It inhibits EGFR, thereby affecting downstream signaling pathways

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Avitinib involves multiple steps, including the formation of a covalent bond with cysteine 797 in the ATP-binding pocket of the epidermal growth factor receptor. This process ensures the irreversible inhibition of the receptor .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis under controlled conditions to ensure high purity and efficacy. The exact industrial methods are proprietary and involve advanced chemical engineering techniques .

Analyse Des Réactions Chimiques

Types of Reactions: Avitinib undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different metabolites.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed: The major products formed from these reactions include various metabolites that are often studied for their pharmacokinetic properties .

Comparaison Avec Des Composés Similaires

Gefitinib: A first-generation epidermal growth factor receptor inhibitor.

Erlotinib: Another first-generation inhibitor with a similar mechanism of action.

Osimertinib: A third-generation inhibitor like Avitinib, but with different pharmacokinetic properties.

Uniqueness of this compound: this compound is unique in its ability to selectively target and irreversibly inhibit the epidermal growth factor receptor with mutations, particularly the T790M mutation, which is resistant to first-generation inhibitors .

Propriétés

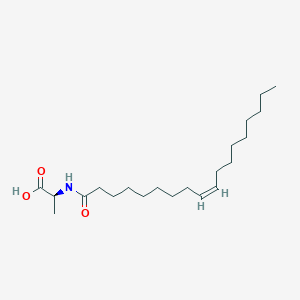

IUPAC Name |

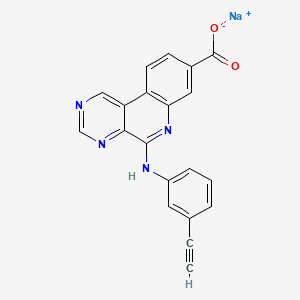

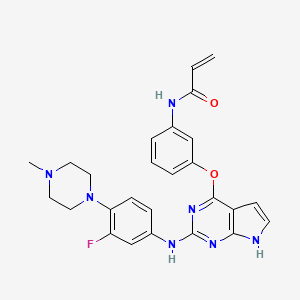

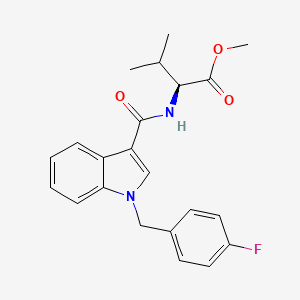

N-[3-[[2-[3-fluoro-4-(4-methylpiperazin-1-yl)anilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxy]phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26FN7O2/c1-3-23(35)29-17-5-4-6-19(15-17)36-25-20-9-10-28-24(20)31-26(32-25)30-18-7-8-22(21(27)16-18)34-13-11-33(2)12-14-34/h3-10,15-16H,1,11-14H2,2H3,(H,29,35)(H2,28,30,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFYSRZSLXWIQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC4=C(C=CN4)C(=N3)OC5=CC=CC(=C5)NC(=O)C=C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26FN7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1557267-42-1 | |

| Record name | Abivertinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1557267421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abivertinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15327 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ABIVERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CER0OPG92L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

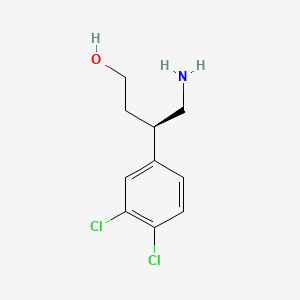

![3,4-dichloro-N-methyl-N-[(1R,2R)-2-(methylamino)cyclohexyl]benzamide](/img/structure/B593700.png)

![N-[(1-aminocyclohexyl)methyl]-3,4-dichlorobenzamide](/img/structure/B593701.png)